molecular formula C12H18ClFN2O2 B2941331 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride CAS No. 1909318-79-1

3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride

Cat. No. B2941331
CAS RN: 1909318-79-1
M. Wt: 276.74
InChI Key: CSJYDKXSTHLYGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of valuable building blocks in organic synthesis such as pinacol boronic esters . Protodeboronation, a not well-developed process, has been reported for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process could potentially be applied to the synthesis of 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties can often be predicted based on the compound’s structure and the known properties of similar compounds .

Mechanism of Action

The mechanism of action of 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects, among others. These effects are thought to be mediated by its ability to modulate neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride in lab experiments is its ability to modulate various physiological processes. This makes it a useful tool for studying the underlying mechanisms of various diseases and conditions. However, one of the main limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride. Some possible areas of focus include:
1. Further studies on its mechanism of action and how it modulates neurotransmitter activity in the brain.
2. Exploration of its potential therapeutic applications in the treatment of various diseases and conditions, including inflammation, pain, and anxiety.
3. Development of new synthesis methods that are more efficient and cost-effective than current methods.
4. Investigation of its potential side effects and long-term safety profile.
5. Exploration of its potential use as a research tool in the study of various physiological processes and disease states.

Synthesis Methods

The synthesis of 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride involves a multi-step process that includes the reaction of various reagents in the presence of a catalyst. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires a high degree of skill and precision.

Scientific Research Applications

The scientific research application of 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride is primarily focused on its potential therapeutic applications. It has been studied extensively for its ability to modulate various physiological processes, including inflammation, pain, and anxiety.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Specific safety information for 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide hydrochloride is not available, but it’s always important to handle chemicals with appropriate safety precautions .

properties

IUPAC Name

2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)-N-methylpropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O2.ClH/c1-15-12(16)9(7-14)5-8-3-4-11(17-2)10(13)6-8;/h3-4,6,9H,5,7,14H2,1-2H3,(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJYDKXSTHLYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CC1=CC(=C(C=C1)OC)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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